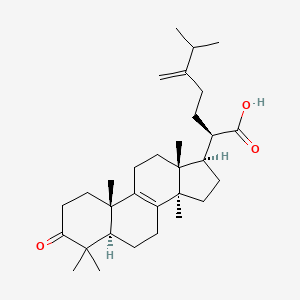
fomefficinic acid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
. This compound is part of a group of five new lanostane-type triterpenes identified from this fungus. Fomitopsis officinalis has been traditionally used for its medicinal properties, particularly in treating pulmonary diseases .
準備方法
Synthetic Routes and Reaction Conditions: Fomefficinic acid A is isolated from the dried sclerotium of Fomitopsis officinalis through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to separate and purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through natural extraction from the fungus Fomitopsis officinalis .
化学反応の分析
Types of Reactions: Fomefficinic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学的研究の応用
Fomefficinic acid A has several scientific research applications, including:
作用機序
The mechanism of action of fomefficinic acid A involves its interaction with various molecular targets and pathways. The compound’s triterpenoid structure allows it to interact with cell membranes and proteins, leading to its antimicrobial and antiviral effects. Additionally, this compound can modulate immune responses and inhibit the growth of pathogenic microorganisms .
類似化合物との比較
Fomefficinic acid B, C, D, and E: These are other lanostane-type triterpenes isolated from Fomitopsis officinalis.
Eburicoic acid: Another triterpenoid with similar biological activities.
15α-hydroxytrametenolic acid: A triterpenoid with comparable medicinal properties.
Uniqueness: Fomefficinic acid A is unique due to its specific structure and the presence of a 24-methylene group, which distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C31H48O3 |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1 |
InChIキー |
KBZOWVQYHZLSSX-DIQRFASRSA-N |
異性体SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
正規SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
同義語 |
dehydroeburiconic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















